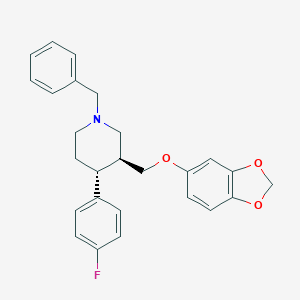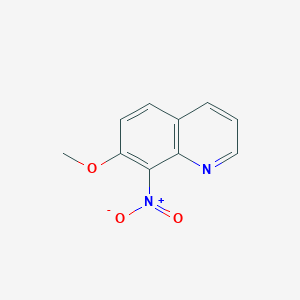
7-Methoxy-8-nitroquinoline
Overview
Description
7-Methoxy-8-nitroquinoline is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research : Nitrated indenoisoquinolines with a nitro group and a methoxy group, such as 7-Methoxy-8-nitroquinoline, have shown promise as topoisomerase I inhibitors. These compounds exhibit low nanomolar cytotoxicities against cancer cells, indicating their potential in cancer treatment (Morrell et al., 2007).
Pharmaceutical Synthesis : The compound has been used in synthesizing marine alkaloids like batzelline C, isobatzelline C, discorhabdin C, and makaluvamine D from a quinoline. These alkaloids have potential applications in pharmaceutical research (Roberts et al., 1996).
Antibacterial Applications : New 8-nitrofluoroquinolone derivatives, related to this compound, have demonstrated promising antibacterial activity against both gram-positive and gram-negative bacteria. More lipophilic groups in these compounds enhance their activity against gram-positive strains (Al-Hiari et al., 2007).
Molecular and Crystal Structure Studies : The molecular and crystal structure of similar compounds like 6-methoxy-8-nitro-5(1H)-quinolone have been studied for their bifurcated hydrogen bond and dielectric properties, which might influence their chemical behavior and applications (Sax et al., 1969).
Antidepressant Research : Compounds related to this compound have been studied for their antidepressant-like effects, suggesting their involvement in the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).
Antimalarial Research : Derivatives of this compound have shown potential as new treatments for malaria due to their ability to inhibit the growth of the malaria parasite in animal models (Chen et al., 1992).
Mechanism of Action
While the exact mechanism of action for 7-Methoxy-8-nitroquinoline is not specified in the retrieved papers, quinoline derivatives are known to exhibit various biological activities. They have been explored for their anticancer, antitinephritic, antitumor, anti-inflammatory, and analgesic activity, as well as for their potential in treating Alzheimer’s disease .
Safety and Hazards
Future Directions
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research could focus on developing synthetic strategies for the preparation of 7-Methoxy-8-nitroquinoline and its derivatives, as well as studying their biological activities .
Properties
IUPAC Name |
7-methoxy-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-8-5-4-7-3-2-6-11-9(7)10(8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSBGPTZVFQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458708 | |
| Record name | 7-METHOXY-8-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83010-83-7 | |
| Record name | 7-METHOXY-8-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


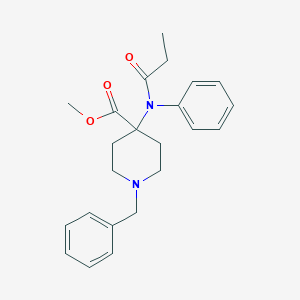



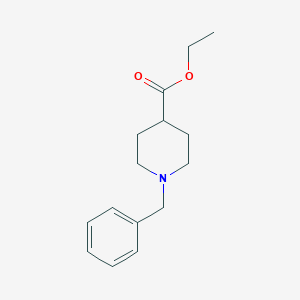
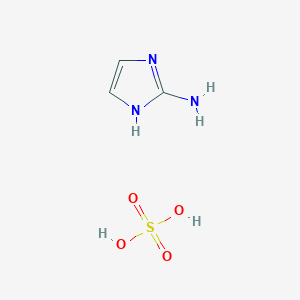
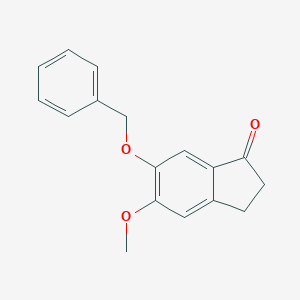
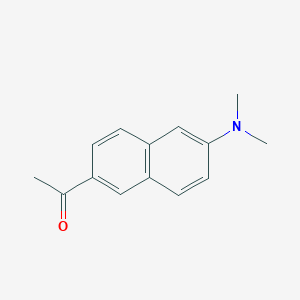
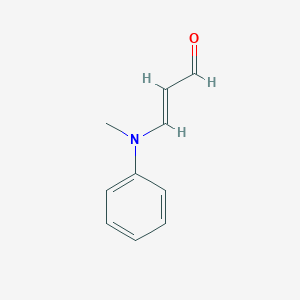
![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)

